molecular formula C7H11ClN4 B1454558 4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine CAS No. 1341339-27-2

4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine

Cat. No. B1454558
CAS RN: 1341339-27-2
M. Wt: 186.64 g/mol
InChI Key: YAMCFZKJQRCMMU-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, also known as CHPP, is a small molecule that has been extensively studied in the field of scientific research. It was first synthesized in the late 1970s and has since been used in a variety of applications due to its unique properties.

Scientific Research Applications

  • Synthesis of New Thienopyrimidine Derivatives : A study by Ahmed et al. (2020) synthesized new polycyclic compounds starting from a specific pyrimidino compound, leading to derivatives with antimicrobial activity. The synthesis involved reactions with hydrazine hydrate and various reagents, including acetyl acetone and carbon disulfide.

  • Development of Pyrimidylhydrazones and Substituted Pyrimidyl Derivatives : In research by Grigoryan et al. (2012), derivatives of 4,6-dihydrazino-5-nitro-pyrimidines were synthesized and studied for their impact on DNA methylation and in vitro antitumor properties.

  • Application of Thiazolo-Triazolo-Pyrimidine Derivatives as Bactericides and Fungicides : The study by Khalil et al. (1989) highlights the synthesis of thiazolo[3,2-a]-triazolo[4,3-a]-pyrimidine derivatives, which showed promising results as microbicidal and bioregulator agents.

  • Formation of Azolopyrimidines and Pyrimidoquinazolines : Research by El-Reedy et al. (1989) focused on the reaction of 4-chloropyrimidine derivatives with aniline and hydrazine, leading to various azolopyrimidines and pyrimidoquinazolines.

  • Synthesis of Cyanoacetylated Pyrazolo-Pyrimidine Derivatives : A study by Salaheldin (2009) detailed the synthesis of cyanoacetylated 5-aminopyrazole, yielding various hydrazinyls and azo products with confirmed structures through NMR spectroscopy.

  • Synthesis of Novel Heteroannulated Chromeno-Pyridopyrimidines : In Allehyani's (2022) research, the synthesis of 2-hydrazinyl-8-methyl-4H-chromeno-pyridopyrimidines led to novel compounds with antimicrobial properties.

  • Development of Electroactive Ligands and Complexes : Ayadi et al. (2017) synthesized tetrathiafulvalene-appended pyridinehydrazone pyrimidine ligands, demonstrating their antifungal activity and potential in electrochemical applications.

  • Synthesis of Schiff Bases of Isoniazid and Pyrimidine for Biological Evaluation : The study by Soni and Patel (2017) involved the synthesis of isoniazid clubbed pyrimidine derivatives, showing promising antimicrobial and antituberculosis activities.

  • Biological Activity of Pyrimidine Hydrazones : Research by Sanchit et al. (2015) outlined the preparation of Schiff bases of pyrimidine hydrazones with various terpenes, exhibiting potential biological activities.

  • Synthesis of Pyrimidinylhydrazones of 4-Biphenylylglyoxal : Takagi and Ueda (1963) synthesized hydrazinopyrimidines leading to pyrimidinylhydrazones, exploring their potential as antimicrobial agents.

properties

IUPAC Name

(6-chloro-5-propan-2-ylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-4(2)5-6(8)10-3-11-7(5)12-9/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCFZKJQRCMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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